3,4,5,6,6a,7-Hexahydro-7-hydroxy-3-(e)-(p-methoxybenzylidene)-7-(trifluoromethyl)benz-[c]-isoxazole
CAS No.:
Cat. No.: VC13549722
Molecular Formula: C16H16F3NO3
Molecular Weight: 327.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16F3NO3 |
|---|---|
| Molecular Weight | 327.30 g/mol |
| IUPAC Name | (7E)-7-[(4-methoxyphenyl)methylidene]-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol |
| Standard InChI | InChI=1S/C16H16F3NO3/c1-22-12-7-5-10(6-8-12)9-11-3-2-4-13-14(11)20-23-15(13,21)16(17,18)19/h5-9,13,21H,2-4H2,1H3/b11-9+ |
| Standard InChI Key | LUQMHCRRVCTZRN-PKNBQFBNSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/2\CCCC3C2=NOC3(C(F)(F)F)O |
| SMILES | COC1=CC=C(C=C1)C=C2CCCC3C2=NOC3(C(F)(F)F)O |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2CCCC3C2=NOC3(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a benzisoxazole ring (benz-[c]-isoxazole) with a hexahydro-7-hydroxy scaffold. The (E)-configured p-methoxybenzylidene group at position 3 and the trifluoromethyl (-CF) group at position 7 introduce steric and electronic complexity. The IUPAC name, (7E)-7-[(4-methoxyphenyl)methylidene]-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol, reflects its stereochemical and substituent arrangement.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.30 g/mol |
| IUPAC Name | (7E)-7-[(4-methoxyphenyl)methylidene]-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2,1-benzoxazol-3-ol |
| CAS Number | Not publicly disclosed |
The trifluoromethyl group enhances lipophilicity and metabolic stability, traits critical for drug design . The p-methoxybenzylidene moiety may contribute to π-π stacking interactions, potentially influencing binding affinity in biological systems.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous isoxazole derivatives are typically prepared via cyclocondensation reactions. A general approach involves the reaction of hydroxylamine derivatives with diketones or α,β-unsaturated carbonyl compounds . For example, 3,5-disubstituted isoxazoles are synthesized by treating chalcones with hydroxylamine hydrochloride in acetic acid under reflux . Adapting such methods, the target compound could hypothetically be formed through:
-
Formation of the isoxazole ring: Cyclization of a pre-functionalized diketone precursor with hydroxylamine.
-
Introduction of the trifluoromethyl group: Electrophilic trifluoromethylation using reagents like Togni’s reagent .
-
Benzylidene incorporation: Condensation of a p-methoxybenzaldehyde derivative with the hydroxylated intermediate.
Table 2: Hypothetical Reagents and Conditions
Spectroscopic Characterization
Key spectroscopic features include:
-
IR: Stretching vibrations for -OH (≈3320 cm), C-F (≈1150 cm), and C-O-N (≈1230 cm) .
-
H NMR: Signals for the methoxy group (δ 3.96 ppm), aromatic protons (δ 6.79–7.58 ppm), and the benzylidene proton (δ 8.00 ppm) .
-
C NMR: Peaks corresponding to the trifluoromethyl carbon (≈125 ppm, q, ≈ 270 Hz) and the isoxazole ring carbons .
Physicochemical Properties
The compound’s properties are influenced by its hybrid aromatic-aliphatic structure and polar substituents:
Table 3: Physicochemical Profile
Challenges and Future Directions
Synthetic Limitations
Current barriers include:
-
Costly reagents: Trifluoromethylation requires expensive catalysts .
-
Stereochemical control: Ensuring (E)-configuration at the benzylidene group demands precise conditions.
Research Priorities
-
Biological screening: Evaluate anti-cancer, antimicrobial, and anti-inflammatory activity.
-
Process optimization: Develop cost-effective trifluoromethylation methods.
-
Structural analogs: Explore modifications to enhance potency and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume